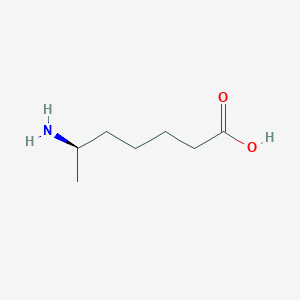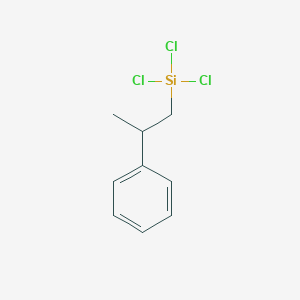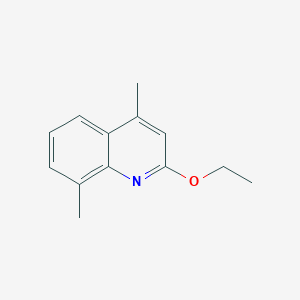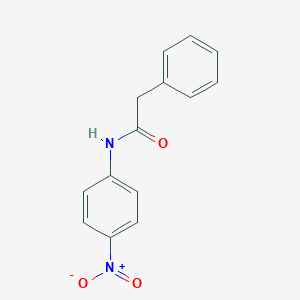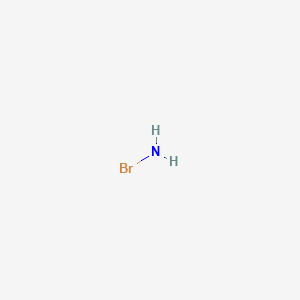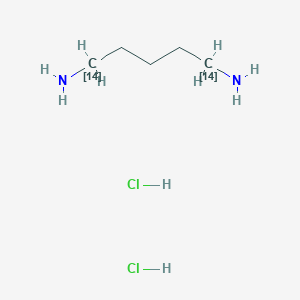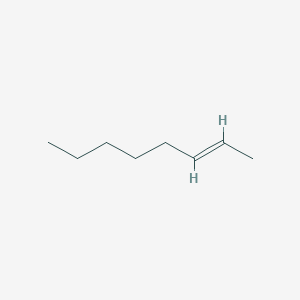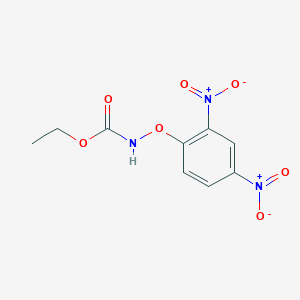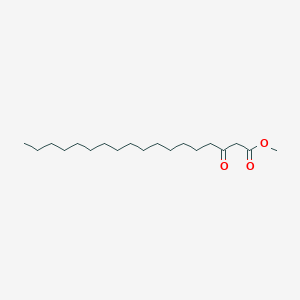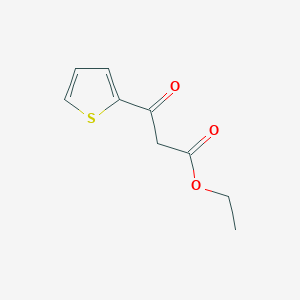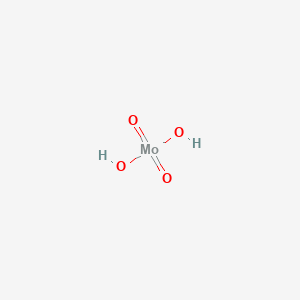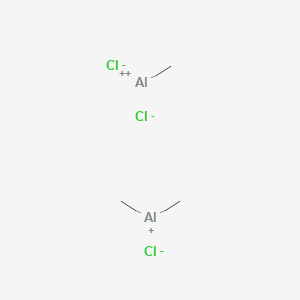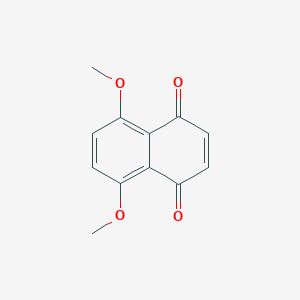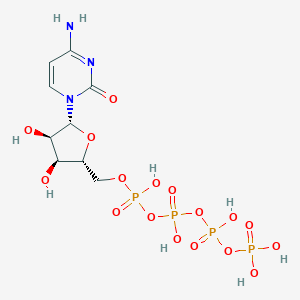
Cytidine 5'-tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5'-tetraphosphate, also known as CTP, is a vital nucleotide that plays a crucial role in various biological processes. It is a building block of RNA and DNA and is also involved in the synthesis of phospholipids, which are essential components of cell membranes. CTP is synthesized from cytidine triphosphate (CTP) by the enzyme CTP synthase.
Wirkmechanismus
Cytidine 5'-tetraphosphate acts as a substrate for various enzymes involved in the synthesis of RNA, DNA, and phospholipids. It is also involved in the regulation of gene expression by controlling the activity of RNA polymerase, which is responsible for the transcription of genes.
Biochemische Und Physiologische Effekte
Cytidine 5'-tetraphosphate has various biochemical and physiological effects on cells. It is involved in the regulation of cell growth and differentiation and is also essential for the maintenance of cell membrane integrity. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Vorteile Und Einschränkungen Für Laborexperimente
Cytidine 5'-tetraphosphate is a vital nucleotide that is required for various biological processes. Its availability is crucial for the proper functioning of cells. However, the synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP. Therefore, the availability of ATP can limit the synthesis of Cytidine 5'-tetraphosphate in cells.
Zukünftige Richtungen
There are several future directions for research on Cytidine 5'-tetraphosphate. One area of research is the regulation of Cytidine 5'-tetraphosphate synthesis in cells. The factors that regulate Cytidine 5'-tetraphosphate synthesis are not well understood, and further research is needed to elucidate the mechanisms involved.
Another area of research is the role of Cytidine 5'-tetraphosphate in the regulation of gene expression. Cytidine 5'-tetraphosphate has been shown to regulate the activity of RNA polymerase, but the mechanisms involved are not well understood.
Finally, the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways is an area of active research. Cytidine 5'-tetraphosphate is involved in the biosynthesis of nucleotides and phospholipids, and further research is needed to understand the mechanisms involved and the regulation of these pathways.
Conclusion
In conclusion, Cytidine 5'-tetraphosphate is a vital nucleotide that plays a crucial role in various biological processes. Its synthesis is an energy-intensive process that requires ATP, and its availability is essential for the proper functioning of cells. Cytidine 5'-tetraphosphate is involved in the regulation of gene expression, cell growth, and differentiation and is also essential for the maintenance of cell membrane integrity. There are several future directions for research on Cytidine 5'-tetraphosphate, including the regulation of Cytidine 5'-tetraphosphate synthesis, the role of Cytidine 5'-tetraphosphate in the regulation of gene expression, and the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways.
Synthesemethoden
Cytidine 5'-tetraphosphate is synthesized from Cytidine 5'-tetraphosphate by the enzyme Cytidine 5'-tetraphosphate synthase. This enzyme catalyzes the transfer of an amino group from glutamine to UTP, resulting in the formation of Cytidine 5'-tetraphosphate. The synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP.
Wissenschaftliche Forschungsanwendungen
Cytidine 5'-tetraphosphate has been extensively studied for its role in various biological processes. It has been shown to be involved in the regulation of gene expression, cell growth, and differentiation. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Eigenschaften
CAS-Nummer |
10592-99-1 |
|---|---|
Produktname |
Cytidine 5'-tetraphosphate |
Molekularformel |
C9H17N3O17P4 |
Molekulargewicht |
563.14 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
ZBQGNTDXMLQDQJ-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Andere CAS-Nummern |
10592-99-1 |
Synonyme |
cytidine 5'-tetraphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
